molecular formula C12H18Cl3N3O2 B8026962 1-[(4-Chloro-2-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride

1-[(4-Chloro-2-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride

Cat. No.: B8026962
M. Wt: 342.6 g/mol
InChI Key: QBOCIHWLIKDNPU-UHFFFAOYSA-N
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Description

1-[(4-Chloro-2-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a 4-chloro-2-nitrophenylmethyl group and a methyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chloro-2-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride typically involves the reaction of 4-chloro-2-nitrobenzyl chloride with 4-methylpiperazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chloro-2-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), organic solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 1-[(4-Amino-2-nitrophenyl)methyl]-4-methylpiperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Chloro-2-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-2-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chloro-2-nitrophenyl)methyl]piperazine
  • 4-Methylpiperazine
  • 4-Chloro-2-nitrobenzyl chloride

Uniqueness

1-[(4-Chloro-2-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(4-chloro-2-nitrophenyl)methyl]-4-methylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2.2ClH/c1-14-4-6-15(7-5-14)9-10-2-3-11(13)8-12(10)16(17)18;;/h2-3,8H,4-7,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOCIHWLIKDNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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